2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole

Medicinal Chemistry Physicochemical Property Optimization Oxadiazole Bioisosteres

Fragment-to-lead campaigns require low-lipophilicity building blocks to maintain CNS and anti-infective developability. This compound provides a 1,3,4-oxadiazole core with ~1 log unit lower log D than the 1,2,4-isomer, enabling developability-friendly fragment libraries. • Meta-bromine handle enables one-step Suzuki-Miyaura diversification with distinct vector angles versus para isomers. • Matched pair with the 1,2,4-regioisomer available for systematic lipophilicity and metabolic stability profiling. • Supplied at ≥95% purity with full QA documentation; ambient global shipping.

Molecular Formula C11H11BrN2O
Molecular Weight 267.12 g/mol
CAS No. 957065-95-1
Cat. No. B1294226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole
CAS957065-95-1
Molecular FormulaC11H11BrN2O
Molecular Weight267.12 g/mol
Structural Identifiers
SMILESCCCC1=NN=C(O1)C2=CC(=CC=C2)Br
InChIInChI=1S/C11H11BrN2O/c1-2-4-10-13-14-11(15-10)8-5-3-6-9(12)7-8/h3,5-7H,2,4H2,1H3
InChIKeyMOGZBGQHSPXLMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Precise Selection Matters for 2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole


2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole is a disubstituted 1,3,4-oxadiazole that presents a meta-bromophenyl ring at the 2-position and an n-propyl chain at the 5-position [1]. It is a member of the 1,3,4-oxadiazole regioisomeric family, which exhibits a distinct electronic distribution compared to the 1,2,4-oxadiazole scaffold, leading to measurably different physicochemical and biological profiles [2]. The compound is supplied primarily as a versatile intermediate for medicinal chemistry and materials science, with a minimum purity specification of 95% and a molecular weight of 267.12 g/mol [1].

1
Scaffold selection
1,3,4-oxadiazole regioisomer for lower lipophilicity and reported developability profile
2
Synthetic handle
Meta-bromophenyl group supports Pd-catalyzed cross-coupling diversification
3
Fragment-to-lead readiness
Propyl chain balances lipophilicity for fragment growth without initial chain-length optimization
Predicted LogP 3.45; experimental log D data not publicly available

2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole vs. Generic Isomers: Why Substitution Fails


Simply replacing the 1,3,4-oxadiazole core with a 1,2,4-oxadiazole regioisomer introduces a systematic, quantifiable shift in lipophilicity (≈1 log unit) that alters membrane permeability, metabolic stability, and off-target liability [1]. Additionally, the position of the bromine substituent on the phenyl ring (meta vs. para) controls the electronic character and steric accessibility of the cross-coupling handle, directly impacting synthetic efficiency and the diversity of accessible derivatives . These differences are not cosmetic; they dictate whether a compound can serve as a viable fragment hit, a tractable lead, or a reliable probe in a given project. The quantitative evidence below makes this case concrete.

!
Regioisomer mismatch
1,2,4-oxadiazole regioisomer introduces a systematic lipophilicity shift (~1 log unit), altering permeability and metabolic stability profiles.
!
Substitution pattern alters reactivity
Para-bromo isomers exhibit different electronic and steric profiles (Hammett σ), impacting cross-coupling rates and vector geometry of products.
!
Chain-length sensitivity
Shorter alkyl chain analogs may lack sufficient hydrophobic contacts; longer chains may increase non-specific binding without affinity gain.

2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole: Quantitative Evidence vs. Closest Analogs


Lipophilicity Advantage of 1,3,4-Oxadiazole Over 1,2,4-Oxadiazole Scaffold

In a systematic matched-pair analysis across the AstraZeneca compound collection, 1,3,4-oxadiazole isomers consistently displayed approximately an order of magnitude lower lipophilicity (log D) than their 1,2,4-oxadiazole counterparts. Significant concurrent improvements were observed in metabolic stability, hERG inhibition, and aqueous solubility [1]. When comparing 2-(3-bromophenyl)-5-propyl-1,3,4-oxadiazole with its closest 1,2,4-regioisomer, 3-(3-bromophenyl)-5-propyl-1,2,4-oxadiazole (CAS 1187385-57-4), this scaffold-level difference translates into a predictable log D reduction of ∼1 unit, favoring the 1,3,4-isomer.

Scaffold Lipophilicity
Class-level inference
~1 log unit lower for 1,3,4- vs 1,2,4-oxadiazole scaffold class
Reported lipophilicity advantage may support developability screening
Predicted LogP 3.45; specific pair data not publicly available
Medicinal Chemistry Physicochemical Property Optimization Oxadiazole Bioisosteres

Meta- vs. Para-Bromo: Cross-Coupling Reactivity and Electronic Effects

The meta-bromophenyl group in 2-(3-bromophenyl)-5-propyl-1,3,4-oxadiazole serves as a versatile handle for Suzuki, Buchwald-Hartwig, and other Pd-catalyzed cross-coupling reactions. Compared to its para-bromo isomer, 2-(4-bromophenyl)-5-propyl-1,3,4-oxadiazole (CAS 1249802-56-9), the meta-substitution pattern withdraws electron density less effectively from the reaction center, which can influence oxidative addition rates and coupling yields. Commercial suppliers explicitly position the para-isomer as an 'aryl halide for Pd-catalyzed couplings' , and the meta-isomer is equally suitable, with the additional advantage of generating derivatives with distinct spatial geometries for target binding.

Bromine Position Effect
Supporting evidence
σₘ-Br = 0.39 vs σₚ-Br = 0.23 predicts differentiable cross-coupling reactivity
Supports synthetic route and library design review
Head-to-head coupling rate data not available
Synthetic Chemistry Cross-Coupling Aryl Halide Reactivity

Propyl Chain Optimization for Lipophilicity and Steric Balance

The n-propyl substituent on the oxadiazole ring offers a compromise between the minimal hydrophobic contribution of a methyl group and the excessive steric demand of longer alkyl chains. While direct activity data for 2-(3-bromophenyl)-5-propyl-1,3,4-oxadiazole are not publicly available, SAR trends across 1,3,4-oxadiazole series indicate that lengthening the 5-alkyl chain from methyl to propyl typically enhances target affinity by filling a lipophilic pocket, but further extension to pentyl or heptyl often leads to sharp increases in log D and non-specific binding without commensurate affinity gains [1]. The predicted LogP of 3.45 [2] places this compound within the optimal lipophilicity range for fragment and lead optimization (log D ~1–3), whereas the 5-methyl analog is expected to be >1 log unit lower and may lack sufficient hydrophobic contacts.

Propyl Chain Optimization
Class-level inference
Estimated ΔLogP ≈ 1.5 vs 5-methyl analog; positions compound within fragment-lipophilicity sweet spot
May support fragment-to-lead progression without prior chain-length optimization
Experimental SAR for individual pairs not available
Fragment-Based Drug Discovery Alkyl Chain Optimization Ligand Efficiency

Key Applications for 2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole


Fragment-Based Drug Discovery with Lipophilicity Control

Projects that require fragment libraries with inherently low lipophilicity benefit from the 1,3,4-oxadiazole scaffold's ~1 log unit advantage over the 1,2,4-isomer [1]. The meta-bromine handle enables rapid follow-up chemistry without inflating log D, making this compound a strategic choice for fragment-to-lead campaigns targeting CNS, anti-infective, or anti-inflammatory endpoints where developability is tightly coupled to lipophilicity [1].

Suzuki Coupling for Boronate Ester Library Diversification

The aryl bromide functionality is ideally suited for one-step Suzuki-Miyaura diversification. Compared to the para-bromo isomer, the meta-substitution pattern yields products with different vector angles, which can be decisive for accessing binding pockets that are not reachable with para-linked biaryl derivatives . The predictable reactivity of the meta-bromo group under standard Pd(0) conditions supports high-throughput parallel synthesis workflows.

Bioisosteric Replacement of Esters and Amides in Lead Optimization

The 1,3,4-oxadiazole ring is a well-validated bioisostere for ester and amide groups, with the added benefit of metabolic stability [1]. This compound can directly replace a propyl ester or amide in an advanced lead while simultaneously introducing a bromine atom for further SAR exploration, reducing the number of synthetic steps required to probe both bioisosterism and substitution effects.

Substituent Effect Studies Across Oxadiazole Regioisomers

The availability of the matched pair 2-(3-bromophenyl)-5-propyl-1,3,4-oxadiazole and its 1,2,4-isomer allows direct experimental measurement of lipophilicity, dipole moment, and metabolic stability differences. Academic or industrial groups studying heterocycle design principles can use this compound to generate the very data that the current literature only provides at the class level [1].

Application
Selection Property
Validation Focus
Fragment-based discovery with lipophilicity control
Reported lower scaffold log D
Developability endpoint review
Suzuki coupling library diversification
Meta-bromo cross-coupling handle
Reactivity and vector geometry review
Bioisosteric replacement of esters or amides
1,3,4-oxadiazole metabolic stability context
Replacement viability and SAR exploration
Substituent effect studies across oxadiazole regioisomers
Matched-pair comparator context
Direct property measurement review

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